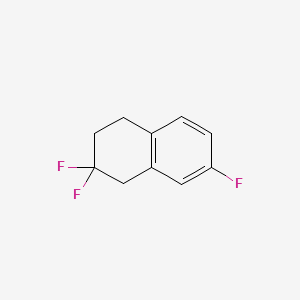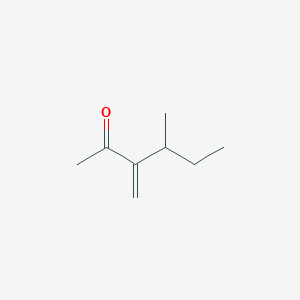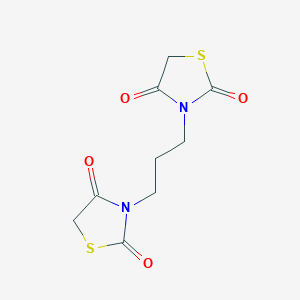
2,4-Thiazolidinedione, 3,3'-(1,3-propanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- typically involves the reaction of thiazolidinedione with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazolidinedione ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various functionalized thiazolidinedione derivatives
Applications De Recherche Scientifique
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has been investigated for its potential use in treating diabetes and cancer due to its ability to modulate biological pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Mécanisme D'action
The mechanism of action of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. One of the primary targets is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. By binding to PPARγ, the compound can enhance insulin sensitivity and reduce blood glucose levels. Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinedione: The parent compound, which shares the thiazolidinedione ring structure.
Pioglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Rosiglitazone: Another thiazolidinedione derivative with similar antidiabetic properties
Uniqueness
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to its monofunctional counterparts. This bifunctionality also enhances its biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
58531-93-4 |
|---|---|
Formule moléculaire |
C9H10N2O4S2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O4S2/c12-6-4-16-8(14)10(6)2-1-3-11-7(13)5-17-9(11)15/h1-5H2 |
Clé InChI |
IWRNJUMOTZEQSM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)S1)CCCN2C(=O)CSC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
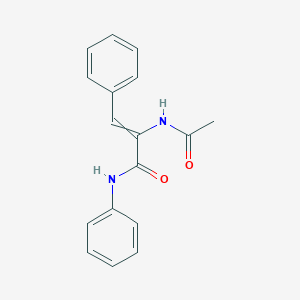
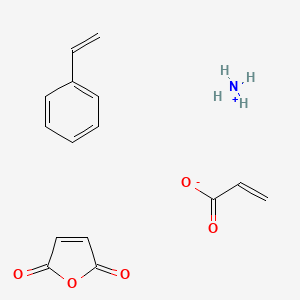
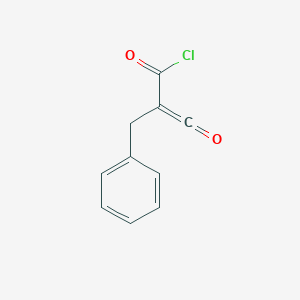

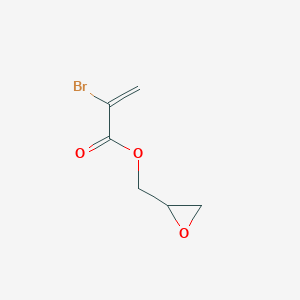
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
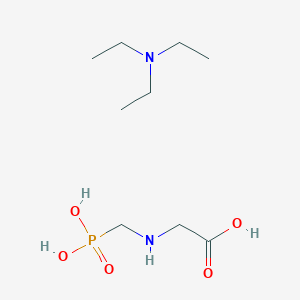
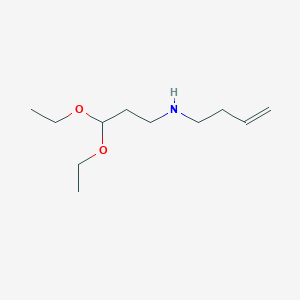
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)

